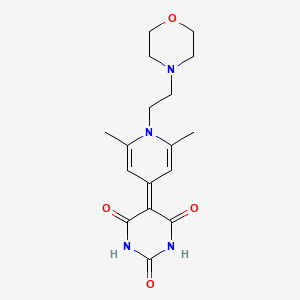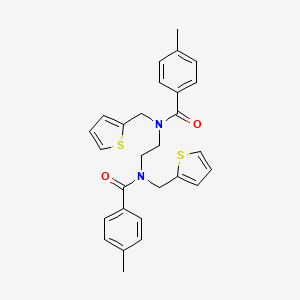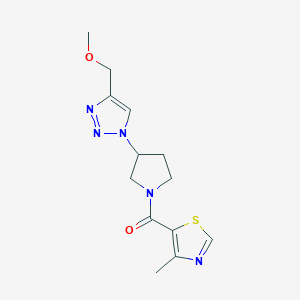![molecular formula C11H11F3N2O2 B2696195 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one CAS No. 2201693-38-9](/img/structure/B2696195.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidin-2-one moiety
Wirkmechanismus
Mode of Action
The exact mode of action of 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is currently unknown due to the lack of specific information available . The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated further.
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 380.361 .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes .
Molecular Mechanism
It is known that similar compounds can act as mitochondrial complex I electron transport inhibitors .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant effects over time .
Dosage Effects in Animal Models
Similar compounds have been shown to have significant effects in animal models .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to have significant effects on localization and accumulation .
Subcellular Localization
Similar compounds have been shown to have significant effects on activity and function at the subcellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 5-(trifluoromethyl)pyridin-2-ol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group or other substituents.
Wissenschaftliche Forschungsanwendungen
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is unique due to its combination of a trifluoromethyl group and a piperidin-2-one moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-9(16-6-7)18-8-2-1-5-15-10(8)17/h3-4,6,8H,1-2,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWVCKDWMECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)
![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2696113.png)


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)
![1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B2696120.png)
![2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid](/img/structure/B2696122.png)



![2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B2696128.png)
![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)

![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
